3-Ethoxy-2-propoxybenzaldehyde
Description
3-Ethoxy-2-propoxybenzaldehyde is an aromatic aldehyde derivative featuring ethoxy (–OCH₂CH₃) and propoxy (–OCH₂CH₂CH₃) substituents at the 3- and 2-positions of the benzaldehyde ring, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structure combines electron-donating alkoxy groups, which influence its reactivity in electrophilic substitution and condensation reactions.
Properties
IUPAC Name |
3-ethoxy-2-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLILBQTESXZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397314 | |
| Record name | 3-ethoxy-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100256-89-1 | |
| Record name | 3-ethoxy-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-propoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . The reaction mechanism involves the nucleophilic substitution of the bromide ion by the ethoxy group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Ethoxy-2-propoxybenzoic acid.
Reduction: 3-Ethoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-propoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-propoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the ethoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Ethoxy-2-propoxybenzaldehyde with structurally and functionally related compounds:
Structural and Reactivity Differences
- Substituent Effects: The ethoxy and propoxy groups in this compound enhance steric hindrance and electron donation compared to simpler analogs like 2-ethoxybenzaldehyde. This reduces electrophilic attack rates at the ortho/para positions but increases stability in basic conditions . 3-Ethynylbenzaldehyde features a terminal alkyne group, enabling participation in Sonogashira couplings, a reactivity absent in alkoxy-substituted benzaldehydes . 3-Methoxy-2-cinnamyloxybenzaldehyde incorporates a conjugated cinnamyloxy group, providing UV absorption properties useful in photoresist applications, unlike the saturated alkoxy chains in the target compound .
Physicochemical Properties
- Lipophilicity : The propoxy group in this compound increases logP (estimated ~2.8) compared to 2-ethoxybenzaldehyde (logP ~1.9) and 3-ethynylbenzaldehyde (logP ~1.5), making it more suitable for lipid-soluble formulations .
- Thermal Stability : Alkoxy-substituted benzaldehydes generally decompose above 200°C, whereas ethynyl-substituted analogs (e.g., 3-ethynylbenzaldehyde) exhibit lower thermal stability due to alkyne reactivity .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, FT-IR) for this compound are scarce in the provided sources, necessitating extrapolation from analogs.
- Safety Profile : Unlike 3-ethynylbenzaldehyde, which requires stringent handling due to respiratory and dermal hazards , the alkoxy-substituted compound likely poses milder risks, though specific toxicological studies are unavailable.
Biological Activity
3-Ethoxy-2-propoxybenzaldehyde (CAS Number: 100256-89-1) is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an ethoxy group and a propoxy group attached to a benzaldehyde moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde functional group can participate in nucleophilic addition reactions, allowing it to form adducts with amino acids and proteins. This reactivity may influence enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : Aldehydes like this compound can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that aromatic aldehydes can modulate inflammatory responses by affecting cytokine production and signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Potential : Investigations into the anticancer effects of aromatic aldehydes have shown promise, with some studies indicating that this compound may induce apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation, particularly in skin conditions.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various aldehydes, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity :
- Inflammation Modulation :
Table 1: Biological Activities of this compound
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | Significant | |
| Anti-inflammatory | Moderate |
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 4-Ethoxybenzaldehyde | Low | Moderate | Low |
| Benzaldehyde | Low | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
